molecular formula C9H16O3 B14805713 Ethyl (E)-7-hydroxyhept-2-enoate

Ethyl (E)-7-hydroxyhept-2-enoate

Cat. No.: B14805713
M. Wt: 172.22 g/mol
InChI Key: GIWXBENVYSOAKP-FNORWQNLSA-N
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Description

Ethyl (E)-7-hydroxyhept-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-7-hydroxyhept-2-enoate typically involves esterification reactions. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the Fischer esterification method is frequently used. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction is typically conducted at elevated temperatures to drive the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions: Ethyl (E)-7-hydroxyhept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 7-oxohept-2-enoate.

    Reduction: Formation of ethyl 7-hydroxyheptanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-7-hydroxyhept-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (E)-7-hydroxyhept-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Ethyl (E)-7-hydroxyhept-2-enoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combination of a hydroxy group and a double bond, which provide distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl (E)-7-hydroxyhept-2-enoate

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7,10H,2-4,6,8H2,1H3/b7-5+

InChI Key

GIWXBENVYSOAKP-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/CCCCO

Canonical SMILES

CCOC(=O)C=CCCCCO

Origin of Product

United States

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